molecular formula C17H12BrN3O4 B2688363 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 905681-51-8

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2688363
CAS No.: 905681-51-8
M. Wt: 402.204
InChI Key: YRDQFQXKHGEQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound of significant research interest, primarily due to its structural features commonly associated with Poly(ADP-ribose) polymerase (PARP) inhibition . The 1,3,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, and compounds featuring this structure have demonstrated potent activity against PARP-1, a key enzyme in DNA repair pathways . Inhibition of PARP-1 is a validated strategy in oncology research, particularly for exploiting synthetic lethality in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations . Research on analogous oxadiazole-based compounds has shown promising results, including the loss of cell viability in mammary carcinoma cells, induction of PARP cleavage, H2AX phosphorylation, and caspase-3 activation, which are hallmark events of apoptosis . Furthermore, the 2,3-dihydrobenzo[b][1,4]dioxine scaffold has also been identified through high-throughput virtual screening as a tractable lead structure for the development of novel PARP1 inhibitors . This combination of structural elements makes this compound a valuable tool for researchers investigating DNA damage response mechanisms and exploring new potential therapeutic agents in cancer biology. Its applications extend to in vitro enzymatic assays and cell-based studies to further elucidate the role of PARP and related targets in disease progression.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDQFQXKHGEQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then coupled with a dihydrobenzo dioxine derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that similar oxadiazole-based compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may contribute to enhanced potency against certain cancer types.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. The oxadiazole ring is known for its ability to interact with microbial enzymes and disrupt cellular functions. This suggests potential applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The benzodioxine structure is associated with anti-inflammatory activity. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Biological Mechanisms

Understanding the biological mechanisms underlying the activities of this compound is essential for its application in drug development:

  • Inhibition of Enzymatic Pathways : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The compound may interact with specific receptors or proteins within cells that regulate growth and apoptosis.

Case Studies and Research Findings

A review of recent literature highlights several case studies involving compounds related to this compound:

StudyFindingsApplication
Vazquez et al. (2020)Demonstrated anti-inflammatory activity in a benzodioxane analogPotential use in treating inflammatory diseases
El Mansouri et al. (2020)Reported anticancer effects in vitro against various cell linesDevelopment of new anticancer therapies
Loboda et al. (2020)Showed antimicrobial activity against resistant strainsNew antibiotic development

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the dihydrobenzo dioxine moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Compound Name Substituents (Oxadiazole Position 5) Carboxamide Moiety Synthesis Method Yield (%) Purity (%) Key Data Sources
Target Compound 4-Bromophenyl 2,3-Dihydrobenzo[b][1,4]dioxine-2 Not specified
N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21, ) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 4-Bromobenzamide Method B 60 95–100 NMR, ESI-MS
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 26, ) Thiophen-2-yl 4-Bromobenzamide Method B 60 95–100 NMR, HPLC
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide () 4-Fluorophenyl 3,4-Dihydroisoquinoline-2 Not specified PubChem CID 134691207
N-Phenyl-N-(4-(5-(4-biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine (PBPOPB, ) 4-Biphenyl N-Phenylbenzenamine Multi-step ¹H NMR, MS
Key Observations:
  • Substituent Positioning : The target compound’s 2,3-dihydrobenzo[b][1,4]dioxine carboxamide distinguishes it from analogs like Compound 21 (), where the dihydrodioxine is part of the oxadiazole substituent rather than the carboxamide . This positional difference may influence electronic properties and binding interactions.
  • Halogen Effects : The 4-bromophenyl group in the target compound contrasts with the 4-fluorophenyl group in ’s analog. Bromine’s larger atomic radius and lower electronegativity compared to fluorine could enhance lipophilicity and alter π-π stacking in biological targets .

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromophenyl group and an oxadiazole moiety. Its molecular formula is C16H12BrN3O3C_{16}H_{12}BrN_{3}O_{3}, with a molecular weight of approximately 366.19 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling reactions to form the final amide product. Various methods have been reported for synthesizing oxadiazole derivatives, often involving condensation reactions between hydrazides and carboxylic acids in the presence of dehydrating agents.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds containing the oxadiazole moiety showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus through microdilution assays . The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. A related compound demonstrated inhibition of cancer cell proliferation in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory properties have also been explored, with compounds similar to this compound showing inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key factors include:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or reduce activity. For example, bromination at specific positions has been linked to increased potency against certain pathogens.
  • Linker Length : The length and nature of the linker connecting the oxadiazole to other pharmacophores can affect solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound was tested against a panel of fifteen bacterial strains using microdilution methods. Results indicated an IC50 value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's effects on cancer cell lines showed a significant reduction in cell viability at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .

Q & A

Q. What are the typical synthetic routes for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : Synthesis often involves cyclization reactions. For example, the 1,3,4-oxadiazole core can be formed via dehydrative cyclization of acylthiosemicarbazides under acidic conditions. The 4-bromophenyl group is typically introduced via Suzuki coupling or nucleophilic substitution. Characterization relies on NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments and verifies substituent positions.
  • X-ray crystallography : Resolves crystal packing and molecular conformation, critical for structure-activity relationship (SAR) studies.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns, especially for bromine (¹:¹ isotopic ratio).
  • FT-IR : Validates functional groups (e.g., C=O, C-N) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
  • Enzyme inhibition assays : Test against kinases or oxidoreductases due to the oxadiazole moiety’s electron-deficient nature.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity.
  • Docking studies : Pre-screen against protein databases (PDB) to hypothesize binding modes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Quantum chemical calculations (DFT) : Predict reaction pathways (e.g., cyclization energetics) and transition states to identify optimal catalysts/solvents .
  • Reaction path search algorithms : Tools like GRRM or AFIR can map intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on oxadiazole synthesis datasets to predict yields under varying conditions (temperature, solvent polarity) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Statistical meta-analysis : Use ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell line heterogeneity, concentration ranges) .
  • Dose-response reevaluation : Perform IC₅₀/EC₅₀ titrations under standardized protocols.
  • Structural analogs comparison : Cross-reference activity trends with substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) .

Q. What strategies can validate the hypothesized mechanism of action for this compound?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins.
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Metabolomics profiling : Identify downstream metabolic perturbations via LC-MS/MS to confirm pathway engagement .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining potency.
  • Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition studies to guide structural modifications.
  • QSAR modeling : Corrogate substituent parameters (logP, molar refractivity) with bioavailability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.